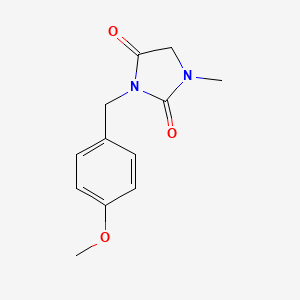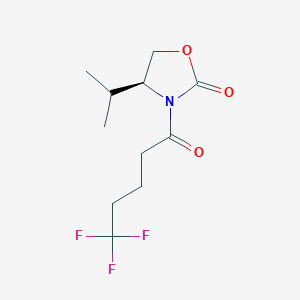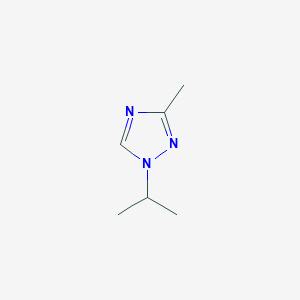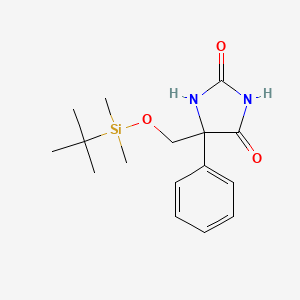
5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione
Overview
Description
Tert-butyldimethylsilyl (TBDMS) is a protecting group used in organic chemistry. It is often used to protect alcohols by forming a silyl ether . The compound you mentioned seems to be a complex organic molecule that contains this protecting group, an imidazolidine-2,4-dione ring, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would include a TBDMS-protected alcohol group, a phenyl group, and an imidazolidine-2,4-dione ring . The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
TBDMS ethers are stable under a wide range of reaction conditions, but can be cleaved by acidic or fluoride ion conditions . The imidazolidine-2,4-dione ring is a heterocycle and may undergo reactions typical of such structures .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. TBDMS ethers are generally non-polar and relatively stable . The imidazolidine-2,4-dione ring could potentially form hydrogen bonds .Scientific Research Applications
Chemical and Biological Activities of Hydantoin Derivatives
Hydantoin derivatives, including compounds like 5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione, are recognized for their diverse biological and pharmacological activities in therapeutic and agrochemical applications. These compounds are essential in the synthesis of non-natural amino acids and their conjugates with potential medical applications. The synthesis of hydantoin, through methods like the Bucherer-Bergs reaction, provides a straightforward approach to creating important natural products and new organic compounds with potential therapeutic applications. The versatility of hydantoin derivatives in drug discovery is underscored by their role in the development of medications like phenytoin and Nitrofurantoin, highlighting their significance in medicinal chemistry (Shaikh et al., 2023).
Thiazolidinediones and Their Therapeutic Implications
Thiazolidinediones, chemically related to imidazolidine-2,4-dione structures, have been explored for their potential in treating various diseases, particularly diabetes and cancer. These compounds act as PTP 1B inhibitors, playing a crucial role in managing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The structural modifications of the thiazolidinedione scaffold have led to the development of compounds with significant activity profiles, indicating their potential in therapeutic applications. The exploration of thiazolidinediones underscores the importance of structural analysis and pharmacophoric features in designing effective therapeutic agents (Verma et al., 2019).
Mechanism of Action
Target of Action
Compounds with tert-butyldimethylsilyl (tbdms) groups are often used in synthetic chemistry as protecting groups for alcohols . They can also act as aldol donors and acceptors in the stereocontrolled production of erythrose .
Mode of Action
The tbdms group is known to protect reactive hydroxyl groups in complex molecules during synthesis . It can be removed under mild conditions when no longer needed .
Biochemical Pathways
Compounds with a tbdms group have been used in the synthesis of various bioactive molecules .
Result of Action
The presence of the tbdms group can influence the reactivity and stability of the molecule it is part of .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the TBDMS group can be affected by the presence of acids or bases . Furthermore, temperature and solvent can also influence the reactivity and stability of this compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3Si/c1-15(2,3)22(4,5)21-11-16(12-9-7-6-8-10-12)13(19)17-14(20)18-16/h6-10H,11H2,1-5H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLLPPAGTKNKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(tert-butoxycarbonyl)amino]-3-({2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]ethyl}sulfanyl)propanoic acid](/img/structure/B3101714.png)
![4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3101717.png)

![Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester](/img/structure/B3101730.png)
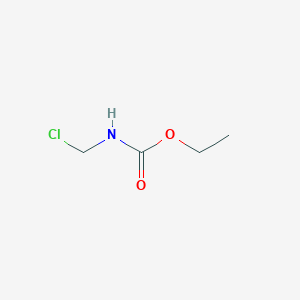
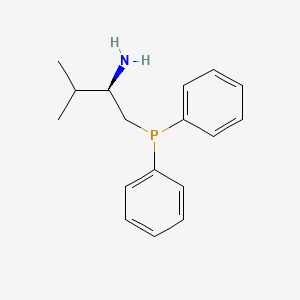

![Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B3101762.png)

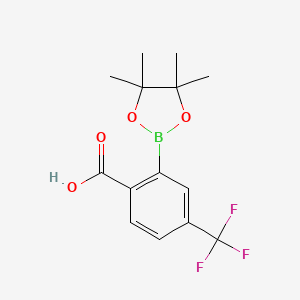
![4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole](/img/structure/B3101777.png)
